molecular formula C23H25Br2NO3 B12813090 (p-Bromophenacyl)dimethyl(2-hydroxy-3-(1-naphthyloxy)propyl)ammonium bromide CAS No. 87415-51-8

(p-Bromophenacyl)dimethyl(2-hydroxy-3-(1-naphthyloxy)propyl)ammonium bromide

Cat. No.: B12813090
CAS No.: 87415-51-8
M. Wt: 523.3 g/mol
InChI Key: SPJIXNAXZLMRAI-UHFFFAOYSA-M
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Description

(p-Bromophenacyl)dimethyl(2-hydroxy-3-(1-naphthyloxy)propyl)ammonium bromide is a complex organic compound with the molecular formula C23H25Br2NO3. This compound is notable for its unique structure, which includes a bromophenacyl group, a dimethylammonium moiety, and a naphthyloxypropyl segment. It is used in various scientific research applications due to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (p-Bromophenacyl)dimethyl(2-hydroxy-3-(1-naphthyloxy)propyl)ammonium bromide typically involves multiple steps:

    Formation of the Bromophenacyl Intermediate: The initial step involves the bromination of phenacyl chloride to form p-bromophenacyl chloride.

    Ammonium Salt Formation: The p-bromophenacyl chloride is then reacted with dimethylamine to form the corresponding ammonium salt.

    Naphthyloxypropyl Addition: The final step involves the reaction of the ammonium salt with 2-hydroxy-3-(1-naphthyloxy)propyl bromide under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction: The hydroxyl group in the naphthyloxypropyl segment can participate in oxidation and reduction reactions.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Formation of alcohols or amines from carbonyl or nitro groups.

    Hydrolysis: Breakdown into smaller fragments, such as phenols and carboxylic acids.

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of complex molecules.
  • Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
  • Used in biochemical assays to study enzyme interactions and inhibition.

Medicine:

  • Explored for its potential therapeutic applications due to its unique structure and reactivity.
  • Studied for its role in drug delivery systems and as a potential drug candidate.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of (p-Bromophenacyl)dimethyl(2-hydroxy-3-(1-naphthyloxy)propyl)ammonium bromide involves its interaction with molecular targets such as enzymes and receptors. The bromophenacyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The naphthyloxypropyl segment can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    (p-Bromophenacyl)dimethyl(2-hydroxy-3-(2-naphthyloxy)propyl)ammonium bromide: Similar structure but with a different naphthyloxy isomer.

    (p-Bromophenacyl)dimethyl(2-hydroxy-3-(phenoxy)propyl)ammonium bromide: Similar structure but with a phenoxy group instead of a naphthyloxy group.

Uniqueness:

  • The presence of the naphthyloxy group in (p-Bromophenacyl)dimethyl(2-hydroxy-3-(1-naphthyloxy)propyl)ammonium bromide provides unique hydrophobic interactions and binding properties.
  • The specific arrangement of functional groups in this compound allows for distinct reactivity and biological activity compared to its analogs.

Properties

CAS No.

87415-51-8

Molecular Formula

C23H25Br2NO3

Molecular Weight

523.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl]-(2-hydroxy-3-naphthalen-1-yloxypropyl)-dimethylazanium;bromide

InChI

InChI=1S/C23H25BrNO3.BrH/c1-25(2,15-22(27)18-10-12-19(24)13-11-18)14-20(26)16-28-23-9-5-7-17-6-3-4-8-21(17)23;/h3-13,20,26H,14-16H2,1-2H3;1H/q+1;/p-1

InChI Key

SPJIXNAXZLMRAI-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CC(COC1=CC=CC2=CC=CC=C21)O)CC(=O)C3=CC=C(C=C3)Br.[Br-]

Origin of Product

United States

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